![molecular formula C16H17N5 B14392924 1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine CAS No. 87594-88-5](/img/structure/B14392924.png)
1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining a phenyl group, a piperidine ring, and a pyrazolo[3,4-b]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine typically involves multi-step organic reactions. One common method starts with the cyclization of phenylhydrazine and ethyl acetoacetate to form a pyrazole intermediate. This intermediate then undergoes further reactions, including substitution and deacetalization, to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may target protein kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Phenylpyrazoles: These compounds contain a phenyl group attached to a pyrazole ring and share similar structural features.
Piperidine Derivatives: These compounds contain a piperidine ring and are known for their diverse biological activities.
Uniqueness: 1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine is unique due to its combination of a phenyl group, a piperidine ring, and a pyrazolo[3,4-b]pyrazine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
87594-88-5 |
|---|---|
Formule moléculaire |
C16H17N5 |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
1-phenyl-5-piperidin-1-ylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C16H17N5/c1-3-7-13(8-4-1)21-16-14(11-18-21)19-15(12-17-16)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Clé InChI |
SLADMCNUAPOVNP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)


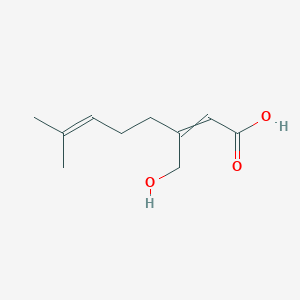
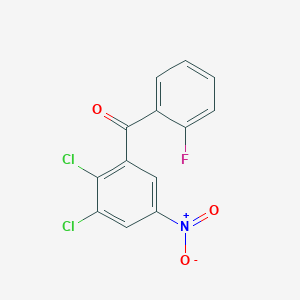
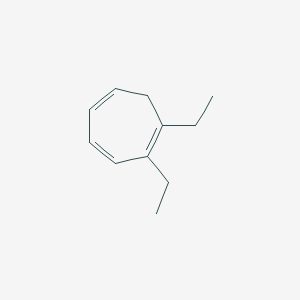
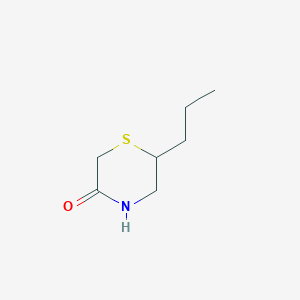
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)
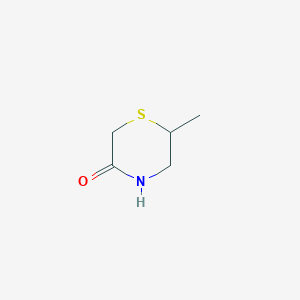
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)
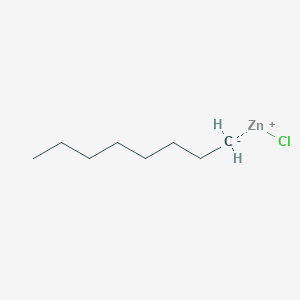

![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
